2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through a catalytic four-component reaction using a ketone, ethyl cyanoacetate, sulfur, and formamide . This method offers a green approach to the synthesis of this pharmacologically important class of compounds.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or alcohols.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and phenols.
Cyclization Reactions: Reagents such as formic acid, triethyl orthoformate, or DMF-DMA are used under heating conditions.
Major Products Formed
Substitution Reactions: The major products are substituted thienopyrimidine derivatives.
Cyclization Reactions: The major products are fused heterocyclic systems, such as thienopyrimidine-2,4-diones.
Scientific Research Applications
2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer, anti-inflammatory, and antidiabetic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis . This inhibition can lead to antimicrobial and anticancer effects. Additionally, the compound’s structure allows it to interact with various biological receptors, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine: Exhibits similar biological activities, including antimicrobial and anticancer properties.
Thieno[3,4-b]pyridine: Known for its diverse biological activities and used in medicinal chemistry.
Uniqueness
2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to create a wide range of derivatives with enhanced biological activities . This versatility makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C6H3ClN2OS |
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Molecular Weight |
186.62 g/mol |
IUPAC Name |
2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3ClN2OS/c7-6-8-3-1-2-11-4(3)5(10)9-6/h1-2,4H |
InChI Key |
WURURDQHMJHWIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2C1=NC(=NC2=O)Cl |
Origin of Product |
United States |
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